N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a benzyl group at the nitrogen atom and a 4-fluorophenyl group at the second position, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the helicase activity of WRN, preventing it from unwinding DNA and disrupting the processes of DNA replication and repair .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The inhibition of WRN helicase by this compound leads to genomic instability, promoting the rapid growth of tumor cells . This compound has shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and a suitable leaving group.
Benzylation: The final step involves the benzylation of the nitrogen atom in the quinazoline core using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: A quinazoline derivative with potent anticancer activity.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
4- (4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial cell growth factor receptor.
Uniqueness
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group and the 4-fluorophenyl group enhances its interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3/c22-17-12-10-16(11-13-17)20-24-19-9-5-4-8-18(19)21(25-20)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLEULJELKEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.